N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O2S/c1-15(13,14)11-4-7-12-5-2-8(9,10)3-6-12/h11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDWNKJNZYSISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 2-Bromoethylamine
2-Bromoethylamine hydrobromide is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to form Boc-protected 2-bromoethylamine:
$$
\text{NH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{(Boc)}2\text{O, Et}3\text{N}} \text{Boc-NHCH}2\text{CH}_2\text{Br}
$$
Conditions :
Alkylation of 4,4-Difluoropiperidine
The Boc-protected bromoethylamine undergoes alkylation with 4,4-difluoropiperidine under basic conditions:
$$
\text{4,4-Difluoropiperidine} + \text{Boc-NHCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Boc-NHCH}2\text{CH}2-\text{(4,4-difluoropiperidine)}
$$
Optimized Parameters :
Boc Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane:
$$
\text{Boc-NHCH}2\text{CH}2-\text{(4,4-difluoropiperidine)} \xrightarrow{\text{TFA, DCM}} \text{NH}2\text{CH}2\text{CH}_2-\text{(4,4-difluoropiperidine)}
$$
Conditions :
Sulfonylation to Form N-[2-(4,4-Difluoropiperidin-1-yl)ethyl]methanesulfonamide
The final step involves reacting the free amine with methanesulfonyl chloride under basic conditions:
$$
\text{NH}2\text{CH}2\text{CH}2-\text{(4,4-difluoropiperidine)} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{SO}2\text{NHCH}2\text{CH}2-\text{(4,4-difluoropiperidine)}
$$
Optimized Conditions :
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature, 3 hours
- Yield : 82%
Side Reactions :
- Over-sulfonylation is minimized by slow addition of methanesulfonyl chloride.
- Residual amines are quenched with aqueous HCl (1 M).
Alternative Synthetic Routes
Reductive Amination
An alternative approach employs reductive amination between 4,4-difluoropiperidine and 2-oxoethylmethanesulfonamide using sodium cyanoborohydride:
$$
\text{4,4-Difluoropiperidine} + \text{CH}3\text{SO}2\text{NHCH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
$$
Challenges :
Solid-Phase Synthesis
Adapting peptide synthesis methodologies, the ethylamine linker is assembled on a resin-bound 4,4-difluoropiperidine derivative:
- Resin Functionalization : Wang resin loaded with Fmoc-protected 4,4-difluoropiperidine.
- Linker Attachment : Coupling with Fmoc-ethylenediamine using PyBOP/DIEA.
- Sulfonylation : On-resin reaction with methanesulfonyl chloride.
- Cleavage : TFA-mediated release from the resin.
Advantages :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 3.40 (t, J = 6.8 Hz, 2H, CH₂SO₂), 2.85 (m, 4H, piperidine-H), 2.72 (t, J = 6.8 Hz, 2H, CH₂N), 2.10 (m, 4H, piperidine-H), 1.95 (s, 3H, CH₃SO₂).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −120.5 (s, 2F).
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C₉H₁₇F₂N₂O₂S: 271.0921 [M+H]⁺.
- Observed: 271.0918 [M+H]⁺.
Purity : ≥98% by reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Nitrogen
The sulfonamide group (-SO₂NH-) serves as a reactive site for nucleophilic substitution. Key findings include:
-
Amine Alkylation : Reaction with alkyl halides (e.g., bromoethane) in the presence of bases like Cs₂CO₃ yields N-alkylated derivatives. For example, tert-butyl 4-((4,4-difluoropiperidin-1-yl)methyl)piperidine-1-carboxylate was synthesized via nucleophilic displacement of bromide using 4,4-difluoropiperidine under reflux in acetonitrile (71% yield) .
-
Acylation : Treatment with acyl chlorides forms sulfonamide-linked esters. This reactivity is leveraged in combinatorial libraries for drug discovery .
Conditions :
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Cs₂CO₃, MeCN, 75°C | 71% | |
| Acylation | Acyl chloride, DCM | N/A |
Cross-Coupling Reactions
The ethylenediamine linker facilitates coupling with aromatic systems:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the piperidine nitrogen. For instance, analogous piperidine derivatives coupled with 2-nitrobenzenesulfonyl chloride produced bioactive hybrids (e.g., 7i , 69% yield) .
-
SNAr (Nucleophilic Aromatic Substitution) : The electron-deficient piperidine nitrogen attacks activated aryl halides (e.g., 2,4-dinitrochlorobenzene) under basic conditions .
Example Reaction Pathway :
Mechanism: Oxidative addition of Ar-X to Pd(0), transmetallation with boronic acid, and reductive elimination .
Functionalization of the Difluoropiperidine Ring
The 4,4-difluoropiperidine group undergoes regiospecific reactions:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the difluoro group to a single bond, altering steric and electronic properties .
-
Electrophilic Fluorination : Further fluorination at the 4-position is achievable using Selectfluor® under mild conditions.
Impact of Fluorine :
-
The electron-withdrawing -CF₂ group enhances the electrophilicity of adjacent carbons, promoting nucleophilic attacks .
-
Fluorine’s steric effects stabilize transition states in stereoselective syntheses (e.g., Ellman’s auxiliary-mediated resolutions) .
Stability Under Acidic/Basic Conditions
-
Acid Resistance : Stable in HCl (up to 6N) during deprotection of tert-butyl carbamates, making it suitable for multistep syntheses .
-
Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) leads to sulfonamide hydrolysis, forming methanesulfonic acid and amines.
Degradation Products :
Role in Medicinal Chemistry
Reactivity data inform its use in drug design:
-
KIF18A Inhibition : Analogous sulfonamides inhibit kinesin activity (IC₅₀ = 1.63–1.83 μM) via hydrogen bonding with the sulfonamide oxygen .
-
Anticancer Activity : Spirocyclic derivatives induce apoptosis in tumor cells by modulating kinase pathways .
Structure-Activity Relationship (SAR) :
| Modification | Activity Change | Source |
|---|---|---|
| Thiocarbonyl → Methyl thioether | Loss of activity | |
| Alkylation at N-2 | Enhanced potency (IC₅₀ < 2 μM) |
Synthetic Protocols
-
Alkylation :
-
React tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with 4,4-difluoropiperidine (Cs₂CO₃, MeCN, 75°C).
-
-
Deprotection :
-
Treat with HCl/dioxane to remove the Boc group, yielding the free amine.
-
-
Sulfonylation :
-
React with methanesulfonyl chloride (Et₃N, DCM) to form the final product.
-
Yield Optimization :
Scientific Research Applications
Synthesis Overview
The synthesis of N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide typically involves:
- Formation of 4,4-difluoropiperidine : Achieved through fluorination of piperidine.
- Alkylation : Alkylation with an ethyl halide introduces the ethyl group.
- Sulfonamide Formation : Reaction with methanesulfonyl chloride in the presence of a base forms the final sulfonamide product.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- EBNA1 Inhibition : This compound has been identified as a potential inhibitor of the Epstein-Barr virus nuclear antigen 1 (EBNA1), which is implicated in several conditions such as cancer and autoimmune diseases. The compound's ability to inhibit EBNA1 activity suggests it could be useful in treating diseases associated with latent EBV infections, including infectious mononucleosis and multiple sclerosis .
Biological Research
The compound serves as an important tool in biological studies due to its structural features that allow for the modification of biological molecules:
- Protein Interaction Studies : Its sulfonamide group may facilitate interactions with specific proteins or enzymes, making it valuable for studying protein function and inhibition mechanisms .
Material Science
In industrial applications, this compound can be utilized as a reagent or intermediate in the synthesis of new materials:
- Polymer Development : The compound's unique chemical properties can be harnessed to develop novel polymers with specific functionalities.
Case Study 1: Antiviral Activity
A study demonstrated that compounds similar to this compound exhibited significant antiviral activity against EBV. The research highlighted the importance of structural modifications in enhancing efficacy and specificity against viral targets .
Case Study 2: Anticancer Potential
Research exploring small molecules targeting polo-like kinase 1 (Plk1), a critical regulator in cell division and cancer progression, included derivatives of this compound. These studies indicated promising results in inhibiting Plk1 activity, suggesting potential applications in cancer therapeutics .
Data Tables
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Medicinal Chemistry | EBNA1 Inhibitor | Effective against EBV-related conditions |
| Biological Research | Protein Interaction Studies | Facilitates understanding of protein functions |
| Material Science | Reagent for Polymer Development | Useful in creating novel materials |
| Anticancer Research | Inhibition of Polo-like Kinase 1 | Promising anticancer activity observed |
Mechanism of Action
The mechanism of action of N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonamide group are likely involved in binding to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide include other piperidine derivatives and sulfonamides. For example:
4,4-difluoropiperidine: Lacks the ethyl and methanesulfonamide groups.
N-ethylmethanesulfonamide: Lacks the piperidine ring and fluorine atoms.
This compound is unique due to the combination of the piperidine ring with fluorine substitutions and the methanesulfonamide group, which may confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide (CAS No. 1823323-31-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H16F2N2O2S. Its structure features a piperidine ring with two fluorine atoms at the 4-position, linked to an ethyl chain and a methanesulfonamide group. This unique configuration may confer specific biological properties that are currently under investigation.
The biological activity of this compound is believed to involve its interaction with various molecular targets within biological systems. The sulfonamide moiety may facilitate binding to proteins or enzymes, potentially inhibiting their activity or modulating their functions.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways critical for cell survival and proliferation.
Research Findings
Recent studies have highlighted the compound's potential in various biomedical applications:
- Anticancer Activity : Research indicates that compounds similar to this compound may inhibit KIF18A, a motor protein associated with chromosomal stability in cancer cells. Inhibition of KIF18A can lead to mitotic arrest and apoptosis in tumor cells with chromosomal aneuploidy .
- Biochemical Probes : The compound has been explored as a biochemical probe to study cellular processes and interactions, particularly in the context of cancer research .
- Therapeutic Potential : Investigations into its therapeutic properties suggest that it may possess beneficial effects against certain diseases, including cancer-related conditions . The compound's ability to modify biological molecules makes it a candidate for further drug development.
Case Study 1: KIF18A Inhibition
A study focused on the inhibition of KIF18A revealed that compounds structurally related to this compound could induce cell death in cancer cell lines characterized by ploidy-specific vulnerabilities. The results indicated a significant reduction in cell viability upon treatment with these inhibitors, suggesting a targeted approach for therapeutic intervention in cancers exhibiting chromosomal instability .
Case Study 2: Cytotoxicity Evaluation
In vitro evaluations have shown that derivatives of similar piperidine compounds exhibit varying degrees of cytotoxicity against multiple cancer cell lines (e.g., MDA-MB-231). These studies utilize assays such as MTT to assess cell viability and apoptosis induction .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential KIF18A inhibitor; anticancer activity |
| 4,4-Difluoropiperidine | Structure | Basic piperidine structure without additional functional groups |
| N-Ethylmethanesulfonamide | Structure | Lacks piperidine ring; different biological profile |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:
- Piperidine functionalization : Introduce difluoro groups via nucleophilic substitution or fluorination agents (e.g., DAST or Deoxo-Fluor).
- Sulfonamide coupling : React methanesulfonyl chloride with the ethylamine intermediate under basic conditions (e.g., triethylamine in DCM or THF).
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize byproducts.
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
- Techniques :
Q. How should researchers design initial biological activity assays for this compound?
- Approach :
- Target selection : Prioritize kinases or GPCRs due to the piperidine moiety’s affinity for hydrophobic binding pockets.
- Assay types :
- Enzyme inhibition : Fluorescence-based assays (e.g., ATPase activity).
- Cell viability : MTT assay in cancer cell lines (e.g., HCT-116 or HEK293).
- Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
Advanced Research Questions
Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?
- Strategies :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., PI3K or mTOR).
- QSAR modeling : Train models on existing bioactivity data to correlate substituent effects (e.g., fluorination) with IC₅₀ values.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
Q. What experimental design principles apply to optimizing reaction yields in scaled-up synthesis?
- Factorial design :
| Factor | Levels | Response Variable |
|---|---|---|
| Temperature | 25°C, 40°C, 60°C | Yield (%) |
| Catalyst loading | 0.5 mol%, 1.0 mol% | Purity (HPLC) |
| Solvent | DCM, THF, Acetonitrile | Reaction time |
- Analysis : Use ANOVA to identify significant factors. For example, higher temperatures (60°C) may reduce reaction time but increase impurities .
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Troubleshooting steps :
Validate docking parameters : Adjust protonation states of ligand/active site residues (e.g., using PROPKA).
Reassess assay conditions : Check for assay interference (e.g., compound aggregation or fluorescence quenching).
Synchrotron XRD : Resolve protein-ligand crystal structures to verify binding modes .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Approach :
- Core modifications : Replace difluoropiperidine with morpholine or thiomorpholine to assess rigidity effects.
- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) on the sulfonamide to modulate solubility and binding.
- Data analysis : Use heatmaps to correlate substituent properties (logP, polar surface area) with IC₅₀ values .
Q. What reactor design considerations are critical for continuous-flow synthesis of this compound?
- Parameters :
- Residence time : Optimize flow rates (0.1–5 mL/min) to balance conversion and byproduct formation.
- Mixing efficiency : Use microreactors with staggered herringbone structures for rapid heat/mass transfer.
- In-line analytics : Implement PAT tools (e.g., FTIR or Raman probes) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
